(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide
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Description
(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C24H20ClN3O3S2 and its molecular weight is 498.01. The purity is usually 95%.
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Scientific Research Applications
Biological and Pharmacological Screening
Compounds with benzothiazole and quinoline motifs have been synthesized for biological and pharmacological screening. These compounds have been investigated for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. The synthesis involves condensing Ethylchloroformate with substituted 2-aminobenzothiazoles in the presence of dry acetone and K2CO3. The identity of these compounds was confirmed through spectral data (UV-Visible, IR, 1H NMR, and MASS) (Patel et al., 2009).
Analgesic Activity
Another study focused on the synthesis of pyrazoles and triazoles bearing a dibromo-methylquinazoline moiety, which were characterized by their spectral data and screened for analgesic activity. The process involved several key reactions, including the treatment of esters with hydrazine hydrate and benzaldehyde derivatives to afford pyrazoles and triazoles (Saad et al., 2011).
Diuretic and Antihypertensive Agents
Quinazoline derivatives have been synthesized and evaluated for their diuretic and antihypertensive activities. This research involved the creation of benzene sulfonamide derivatives from substituted anthranilic acids and benzene sulphonamides, showing significant activity compared to standard drugs (Rahman et al., 2014).
Anticancer Agents
Pro-apoptotic indapamide derivatives were synthesized and evaluated as anticancer agents, demonstrating significant activity against melanoma cell lines. The compounds were also investigated as inhibitors of human carbonic anhydrase isoforms, showing potential for targeted cancer therapies (Yılmaz et al., 2015).
Antimicrobial Agents
N-(Benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives were synthesized and tested for in-vitro antibacterial activity against Gram-positive and Gram-negative bacteria. These compounds exhibited a broad spectrum of antibacterial activity, indicating their potential as novel antibacterial agents (Bhoi et al., 2015).
Properties
IUPAC Name |
N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O3S2/c1-27-21-13-10-18(25)15-22(21)32-24(27)26-23(29)17-8-11-19(12-9-17)33(30,31)28-14-4-6-16-5-2-3-7-20(16)28/h2-3,5,7-13,15H,4,6,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRFHISRBPCFEDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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